molecular formula C21H28N4O2 B4256076 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

Cat. No. B4256076
M. Wt: 368.5 g/mol
InChI Key: DYRAGIHLMHMQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as JP-1302, is a novel small molecule compound that has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the inhibition of specific enzymes and receptors that are involved in various biological processes. For example, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine also blocks the activity of the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to have various biochemical and physiological effects, depending on the disease and the specific target. For example, in cancer, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In cardiovascular diseases, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine improves endothelial function and reduces inflammation, leading to the prevention of atherosclerosis. In neurological disorders, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine protects neurons from oxidative stress and inflammation, leading to the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine also has some limitations, such as its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic targets and disease indications. Additionally, the potential combination of 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Overall, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to prevent atherosclerosis and improve vascular function. In neurological disorders, 1-(1H-imidazol-2-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been demonstrated to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

[2-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21(25-12-4-1-5-13-25)18-6-2-3-7-19(18)27-17-8-14-24(15-9-17)16-20-22-10-11-23-20/h2-3,6-7,10-11,17H,1,4-5,8-9,12-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRAGIHLMHMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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